molecular formula C6H8ClN3O2 B135005 4-Nitrophenylhydrazine hydrochloride CAS No. 636-99-7

4-Nitrophenylhydrazine hydrochloride

Cat. No.: B135005
CAS No.: 636-99-7
M. Wt: 189.6 g/mol
InChI Key: ZWWXDCOPVYATOQ-UHFFFAOYSA-N
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Description

4-Nitrophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H8ClN3O2. It is a derivative of phenylhydrazine, where a nitro group is attached to the phenyl ring at the para position. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Mechanism of Action

Target of Action

The primary targets of 4-Nitrophenylhydrazine hydrochloride are not clearly defined in the literature. This compound is a derivative of phenylhydrazine, which is known to interact with various biological molecules. The specific targets of this compound remain to be identified .

Mode of Action

The compound is synthesized from 4-nitroaniline using hydrogen chloride and sodium nitrite in water at 0°C for 1 hour, followed by the addition of tin (II) chloride in water at 0°C for 2 hours

Pharmacokinetics

As a small molecule with a molecular weight of 189.6 , it is expected to have good bioavailability.

Preparation Methods

4-Nitrophenylhydrazine hydrochloride can be synthesized through several methods. One common synthetic route involves the diazotization of 4-nitroaniline followed by reduction and hydrolysis. The process typically involves the following steps :

    Diazotization: 4-nitroaniline is treated with hydrochloric acid and sodium nitrite at low temperatures (0°C) to form a diazonium salt.

    Reduction: The diazonium salt is then reduced using stannous chloride in hydrochloric acid, resulting in the formation of 4-nitrophenylhydrazine.

    Hydrolysis: The 4-nitrophenylhydrazine is hydrolyzed to obtain this compound.

Industrial production methods often involve similar steps but are optimized for higher yields and purity. For example, using sodium metabisulfite as a reducing agent can improve the efficiency and reduce production costs .

Chemical Reactions Analysis

4-Nitrophenylhydrazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:

    Oxidation: It can be oxidized to form nitrobenzene derivatives.

    Reduction: It can be reduced to form 4-aminophenylhydrazine.

    Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common reagents used in these reactions include stannous chloride for reduction and sodium nitrite for diazotization. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Nitrophenylhydrazine hydrochloride has a wide range of applications in scientific research :

    Chemistry: It is used as a reagent for the detection and quantification of carbonyl compounds. It forms hydrazones with aldehydes and ketones, which can be analyzed using various techniques.

    Biology: It is used in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.

    Medicine: It exhibits potential anticancer activity and is used in the development of anticancer drugs.

    Industry: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Nitrophenylhydrazine hydrochloride can be compared with other similar compounds, such as 2-nitrophenylhydrazine, 3-nitrophenylhydrazine, and 2,4-dinitrophenylhydrazine . These compounds share similar chemical properties but differ in the position and number of nitro groups on the phenyl ring. The unique position of the nitro group in this compound makes it particularly useful for specific reactions and applications.

Similar Compounds

  • 2-Nitrophenylhydrazine
  • 3-Nitrophenylhydrazine
  • 2,4-Dinitrophenylhydrazine
  • 4-Bromophenylhydrazine hydrochloride
  • 4-Methoxyphenylhydrazine hydrochloride
  • Phenylhydrazine

Properties

IUPAC Name

(4-nitrophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c7-8-5-1-3-6(4-2-5)9(10)11;/h1-4,8H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWXDCOPVYATOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883520
Record name Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-99-7
Record name Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-nitrophenyl)hydrazine monohydrochloride
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Q & A

Q1: What is a cost-effective method for synthesizing 4-nitrophenylhydrazine hydrochloride?

A1: The research article [] details a cost-effective method for synthesizing this compound. This method utilizes aminophenyl sulfonamide as the starting material and involves a three-step process: diazotization, reduction, and hydrolysis. A key aspect of this method is the use of sodium metabisulfite as the reducing agent during the reduction step. This reaction is carried out at a temperature range of 10-35°C and a pH range of 5-8. This method results in a high purity product with reduced production costs.

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